2,4,6-Tri(propan-2-yl)cyclohexyl acetate
Description
2,4,6-Tri(propan-2-yl)cyclohexyl acetate (CAS: 111264-34-7) is a cyclohexyl ester derivative with three isopropyl substituents at the 2, 4, and 6 positions of the cyclohexane ring. It is structurally related to menthol-derived acetates, such as isomenthol acetate (CAS: 20777-45-1), which shares a similar cyclohexyl backbone but differs in substituent positions and methylation patterns . Notably, derivatives like isomenthol acetate are found naturally in peppermint and spearmint, suggesting applications in flavoring and fragrance industries .
Properties
CAS No. |
5441-53-2 |
|---|---|
Molecular Formula |
C17H32O2 |
Molecular Weight |
268.4 g/mol |
IUPAC Name |
[2,4,6-tri(propan-2-yl)cyclohexyl] acetate |
InChI |
InChI=1S/C17H32O2/c1-10(2)14-8-15(11(3)4)17(19-13(7)18)16(9-14)12(5)6/h10-12,14-17H,8-9H2,1-7H3 |
InChI Key |
UXLFHIWNKBUPGX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1CC(C(C(C1)C(C)C)OC(=O)C)C(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Tri(propan-2-yl)cyclohexyl acetate typically involves the esterification of 2,4,6-Tri(propan-2-yl)cyclohexanol with acetic anhydride or acetyl chloride in the presence of a catalyst such as sulfuric acid or pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the alcohol to the acetate ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2,4,6-Tri(propan-2-yl)cyclohexyl acetate can undergo various chemical reactions, including:
Oxidation: The acetate group can be oxidized to form corresponding carboxylic acids.
Reduction: The ester can be reduced to the corresponding alcohol.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Formation of 2,4,6-Tri(propan-2-yl)cyclohexyl carboxylic acid.
Reduction: Formation of 2,4,6-Tri(propan-2-yl)cyclohexanol.
Substitution: Formation of various substituted cyclohexyl derivatives depending on the nucleophile used.
Scientific Research Applications
2,4,6-Tri(propan-2-yl)cyclohexyl acetate has several applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biological systems.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2,4,6-Tri(propan-2-yl)cyclohexyl acetate involves its interaction with specific molecular targets and pathways. The acetate group can undergo hydrolysis to release the active cyclohexanol derivative, which can then interact with various enzymes and receptors in biological systems. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Structural Differences
The compound is distinguished from similar cyclohexyl acetates by its three bulky isopropyl groups, which confer steric hindrance and influence solubility and reactivity. Key comparisons include:
| Compound Name | Molecular Formula | Substituents | Key Structural Features |
|---|---|---|---|
| 2,4,6-Tri(propan-2-yl)cyclohexyl acetate | C₁₈H₃₂O₂ | Three isopropyl groups at 2,4,6 | High steric bulk, branched cyclohexane ring |
| Cyclohexyl acetate | C₈H₁₄O₂ | No substituents | Planar cyclohexane ring, simpler structure |
| Isomenthol acetate | C₁₂H₂₂O₂ | Methyl and isopropyl groups | Menthol-derived stereoisomer |
| 2-Ethoxyethanol acetate | C₆H₁₂O₃ | Ethoxy and acetate groups | Linear chain, polar functional groups |
Physical and Chemical Properties
Data from authoritative sources highlight critical differences:
| Property | This compound | Cyclohexyl acetate (UN 2243) | Isomenthol acetate |
|---|---|---|---|
| Molecular Weight (g/mol) | ~296.45 (estimated) | 142.19 | 198.30 |
| Boiling Point | Not reported | 172–175°C | 232°C |
| Solubility | Low (hydrophobic) | Slightly soluble in water | Miscible in ethanol |
| Applications | Research biomarker (potential) | Solvent, fragrance | Flavoring agent |
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